molecular formula C10H9NO4 B11798517 2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid CAS No. 1710833-61-6

2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid

Katalognummer: B11798517
CAS-Nummer: 1710833-61-6
Molekulargewicht: 207.18 g/mol
InChI-Schlüssel: YAJHEWMULQRJAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid typically involves the reaction of 6-methylbenzo[d]isoxazole with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can yield reduced derivatives, and substitution can yield various substituted products .

Wirkmechanismus

The mechanism of action of 2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid include:

Uniqueness

This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

1710833-61-6

Molekularformel

C10H9NO4

Molekulargewicht

207.18 g/mol

IUPAC-Name

2-[(6-methyl-1,2-benzoxazol-3-yl)oxy]acetic acid

InChI

InChI=1S/C10H9NO4/c1-6-2-3-7-8(4-6)15-11-10(7)14-5-9(12)13/h2-4H,5H2,1H3,(H,12,13)

InChI-Schlüssel

YAJHEWMULQRJAX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C(=NO2)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.